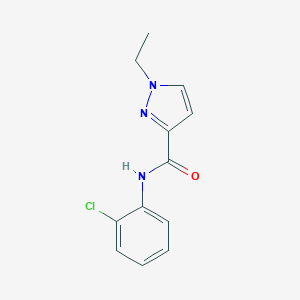
1,4-Dichloro-2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dichloro-2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)benzene is a chemical compound with the molecular formula C16H15Cl2FN2O2S and a molecular weight of 389.3 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a 2-fluorophenyl group and a sulfonyl group attached to a benzene ring with two chlorine atoms. It is primarily used in research and development settings, particularly in the pharmaceutical industry .
Preparation Methods
The synthesis of 1,4-Dichloro-2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)benzene involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Another method involves the aza-Michael addition between diamine and in situ generated sulfonium salt .
Chemical Reactions Analysis
1,4-Dichloro-2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds.
Common reagents used in these reactions include bases like DBU, oxidizing agents, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Dichloro-2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)benzene has several applications in scientific research:
Pharmaceutical Research: It is used as a reference standard in pharmaceutical testing and development.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly those with potential biological activity.
Biological Studies: Researchers use it to study the effects of piperazine derivatives on biological systems, given its structural similarity to various bioactive compounds.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)benzene is not well-documented in the literature. based on its structure, it is likely to interact with biological targets similar to other piperazine derivatives. These interactions may involve binding to receptors or enzymes, leading to modulation of their activity. The specific molecular targets and pathways involved would depend on the context of its use in research.
Comparison with Similar Compounds
1,4-Dichloro-2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)benzene can be compared with other piperazine derivatives, such as:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used to treat chronic angina.
Aripiprazole: An antipsychotic medication.
Quetiapine: Another antipsychotic medication.
What sets this compound apart is its unique combination of a 2-fluorophenyl group and a sulfonyl group, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-4-(2-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2FN2O2S/c17-12-5-6-13(18)16(11-12)24(22,23)21-9-7-20(8-10-21)15-4-2-1-3-14(15)19/h1-6,11H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHKZUVJEWJLNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601182415 |
Source


|
| Record name | 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601182415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497060-77-2 |
Source


|
| Record name | 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=497060-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601182415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-allyl-2-(ethylsulfanyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B361211.png)
![4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid](/img/structure/B361213.png)
![N-[4-(3,3-diphenylpropylsulfamoyl)phenyl]acetamide](/img/structure/B361217.png)
![N-cyclopentyl-3-{[2-(cyclopentylcarbamoyl)ethyl]sulfanyl}propanamide](/img/structure/B361222.png)
![isobutyl 3-[(4-acetylanilino)carbonyl]-1H-pyrazole-1-carboxylate](/img/structure/B361225.png)
![Ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B361234.png)
![ethyl 3-[(2-fluoroanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B361242.png)

![6-Amino-3-propyl-4-[4-(trifluoromethoxy)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B361249.png)
![6-Amino-4-{2-[(difluoromethyl)oxy]phenyl}-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B361254.png)
![4-[2-bromo-4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine](/img/structure/B361259.png)
![6-Amino-1-methyl-3-propyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B361260.png)
![1-(2-fluorobenzyl)-3,7-dimethyl-8-[(pyridin-3-ylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B361267.png)
![N-(2,5-difluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B361302.png)
